REACTION_CXSMILES
|
ClC1C=C(C=CC=1)C(OO)=[O:6].[CH3:12][C:13](=[CH2:27])[C:14]([NH:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[C:19]([CH3:26])[CH:18]=1)=[O:15].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>ClCCCl>[CH3:26][C:19]1[CH:18]=[C:17]([NH:16][C:14]([C:13]2([CH3:12])[CH2:27][O:6]2)=[O:15])[CH:22]=[CH:21][C:20]=1[N+:23]([O-:25])=[O:24]
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Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
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Name
|
2-methyl-N-(3-methyl-4-nitrophenyl)acrylamide
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Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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CC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C)=C
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Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
|
ClCCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitated m-chlorobenzoic acid was filtered
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Type
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EXTRACTION
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Details
|
the filtrate was extracted with 1 M Na2CO3 (4×60 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])NC(=O)C1(OC1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |